molecular formula C19H19N3O2 B15134552 3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide

3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide

Cat. No.: B15134552
M. Wt: 321.4 g/mol
InChI Key: NLSINQIJIYPORU-CFMCSPIPSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One efficient approach to synthesizing quinazolin-4(3H)-ones involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols. This method is notable for its good functional group tolerance, being transition metal and external oxidant-free, and easy operation . Another method involves the use of β-cyclodextrin-SO3H as a recyclable catalyst in aqueous media, which offers short reaction times, high yields, and the ability to reuse the catalyst for multiple runs .

Industrial Production Methods: Industrial production methods for quinazolinones often involve green chemistry approaches, such as using deep eutectic solvents and microwaves. For example, 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives can be synthesized in a two-step reaction using choline chloride:urea deep eutectic solvent (DES) .

Chemical Reactions Analysis

Types of Reactions: 3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents used in these reactions include thiols, aldehydes, and β-cyclodextrin-SO3H. For instance, the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation is a green and efficient method .

Major Products Formed: The major products formed from these reactions are typically quinazolin-4(3H)-one derivatives, which exhibit a range of biological activities .

Scientific Research Applications

3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide has a wide range of scientific research applications. It is used in chemistry for the synthesis of various quinazolinone derivatives. In biology and medicine, it is studied for its potential as an anticandidal agent, showing potent activity against Candida strains . Additionally, it has applications in the development of new antifungal drugs .

Mechanism of Action

The mechanism of action of 3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide involves the inhibition of specific enzymes or pathways. For example, it disrupts the ergosterol biosynthetic pathway by inhibiting lanosterol 14α-demethylase activity, which is crucial for fungal cell membrane integrity .

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

3-(4-oxo-4aH-quinazolin-2-yl)-N-[(1S)-1-phenylethyl]propanamide

InChI

InChI=1S/C19H19N3O2/c1-13(14-7-3-2-4-8-14)20-18(23)12-11-17-21-16-10-6-5-9-15(16)19(24)22-17/h2-10,13,15H,11-12H2,1H3,(H,20,23)/t13-,15?/m0/s1

InChI Key

NLSINQIJIYPORU-CFMCSPIPSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)CCC2=NC(=O)C3C=CC=CC3=N2

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CCC2=NC(=O)C3C=CC=CC3=N2

Origin of Product

United States

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